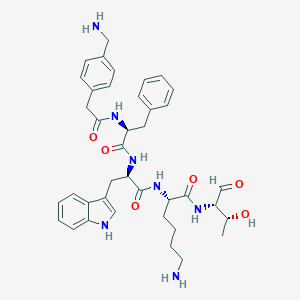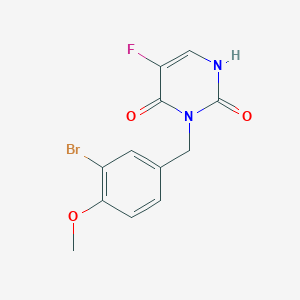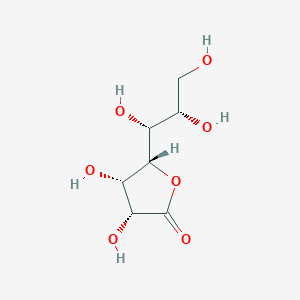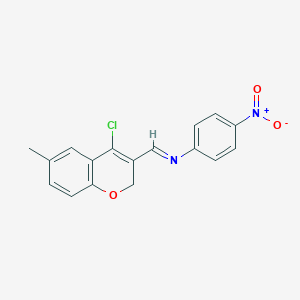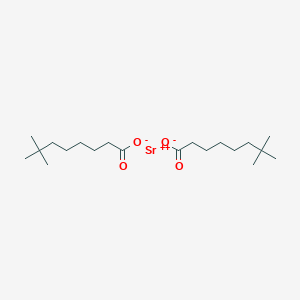
Strontium bis(7,7-dimethyloctanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of strontium bis(7,7-dimethyloctanoate) typically involves the reaction of strontium salts with 7,7-dimethyloctanoic acid. The reaction conditions often require a controlled environment to ensure the proper formation of the bis(7,7-dimethyloctanoate) complex. Industrial production methods may involve the use of strontium carbonate or strontium hydroxide as starting materials, which are reacted with 7,7-dimethyloctanoic acid under specific temperature and pH conditions to yield the desired product .
Analyse Des Réactions Chimiques
Strontium bis(7,7-dimethyloctanoate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of strontium oxide and other oxidation products.
Reduction: Reduction reactions may involve the conversion of strontium bis(7,7-dimethyloctanoate) to strontium metal or other reduced forms.
Substitution: Substitution reactions can occur where the 7,7-dimethyloctanoate ligands are replaced by other ligands, leading to the formation of different strontium complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Strontium bis(7,7-dimethyloctanoate) has diverse applications in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in organic synthesis.
Biology: The compound’s similarity to calcium makes it useful in studies related to bone metabolism and regeneration.
Mécanisme D'action
The mechanism of action of strontium bis(7,7-dimethyloctanoate) involves its interaction with bone cells. Strontium ions can replace calcium ions in the bone matrix, leading to increased bone density and strength. The compound stimulates osteoblast activity (bone-forming cells) and inhibits osteoclast activity (bone-resorbing cells), resulting in a net increase in bone formation. This dual action makes it effective in treating conditions like osteoporosis .
Comparaison Avec Des Composés Similaires
Strontium bis(7,7-dimethyloctanoate) can be compared with other strontium compounds such as:
Strontium ranelate: Used in the treatment of osteoporosis, it has a similar mechanism of action but different chemical structure.
Strontium carbonate: Commonly used in pyrotechnics and ceramics, it does not have the same biological activity as strontium bis(7,7-dimethyloctanoate).
Strontium chloride: Used in toothpaste for sensitive teeth, it has different applications compared to strontium bis(7,7-dimethyloctanoate).
The uniqueness of strontium bis(7,7-dimethyloctanoate) lies in its specific structure, which allows it to be used in both biological and industrial applications .
Propriétés
Numéro CAS |
106705-37-7 |
|---|---|
Formule moléculaire |
C20H38O4Sr |
Poids moléculaire |
430.1 g/mol |
Nom IUPAC |
strontium;2,2-dimethyloctanoate |
InChI |
InChI=1S/2C10H20O2.Sr/c2*1-4-5-6-7-8-10(2,3)9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
Clé InChI |
MSSYHQSQAUGPKH-UHFFFAOYSA-L |
SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Sr+2] |
SMILES canonique |
CCCCCCC(C)(C)C(=O)[O-].CCCCCCC(C)(C)C(=O)[O-].[Sr+2] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2,5-BIS(TRIFLUOROMETHYL)PHENYL]AMINO]BENZOIC ACID](/img/structure/B10697.png)
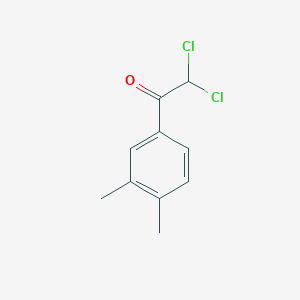

![5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin](/img/structure/B10703.png)

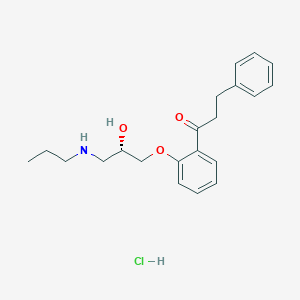
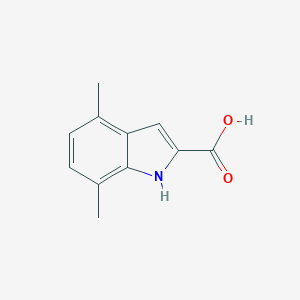
![(6R,9Ar)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B10711.png)
